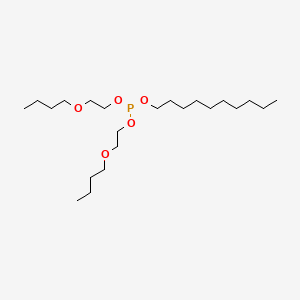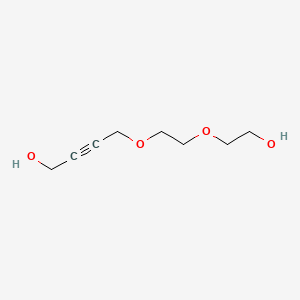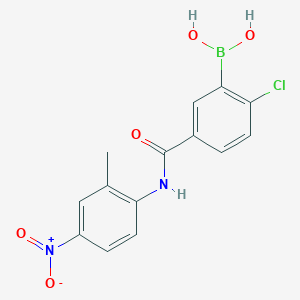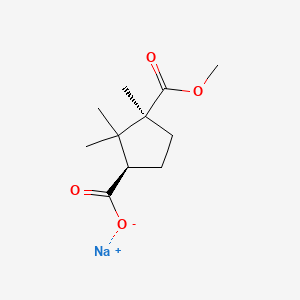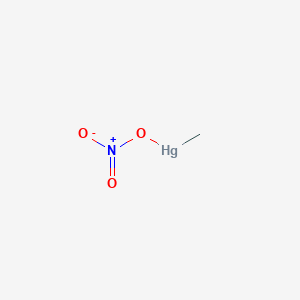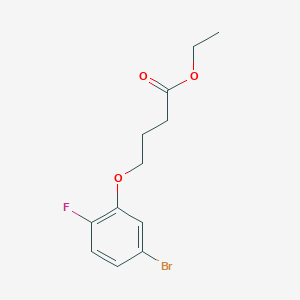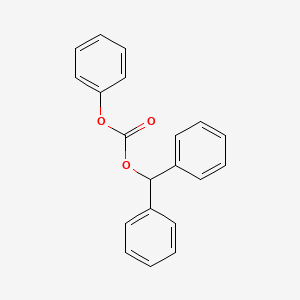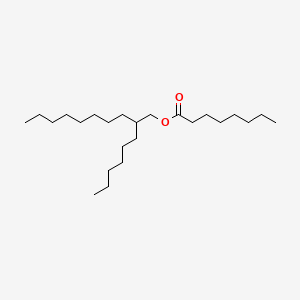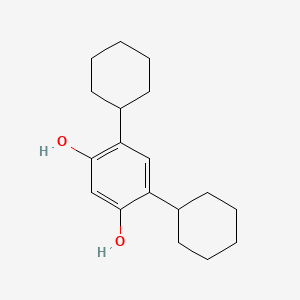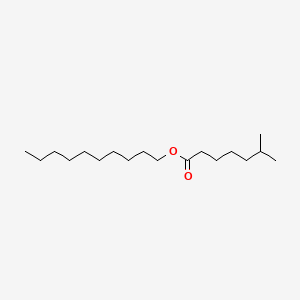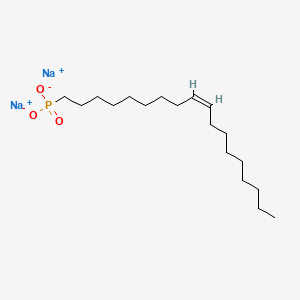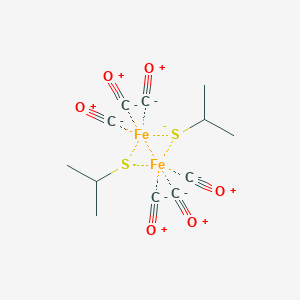
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- is a complex organometallic compound with the molecular formula C12H14Fe2O6S2 and a molecular weight of 430.056 g/mol . This compound is characterized by the presence of two iron atoms bridged by two 2-propanethiolato ligands and coordinated by six carbonyl groups.
Métodos De Preparación
The synthesis of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- typically involves the reaction of iron pentacarbonyl with 2-propanethiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron centers. The general reaction scheme is as follows:
2Fe(CO)5+2CH3CH(SH)CH3→Fe2(μ−SCH2CH3)2(CO)6+4CO
The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) species. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the iron centers to lower oxidation states. Reducing agents such as sodium borohydride are commonly used.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines. This reaction typically requires the presence of a catalyst and elevated temperatures.
Ligand Exchange: The 2-propanethiolato ligands can be exchanged with other thiol ligands under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield mono- or bis(phosphine) adducts .
Aplicaciones Científicas De Investigación
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Materials Science: It is employed in the synthesis of nanomaterials and thin films due to its ability to decompose into iron sulfide nanoparticles.
Biological Studies: The compound serves as a model for studying the active sites of iron-sulfur proteins and enzymes.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of iron-related metabolic disorders.
Mecanismo De Acción
The mechanism of action of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- involves its ability to undergo redox reactions and ligand exchange processes. The iron centers can participate in electron transfer reactions, making the compound an effective catalyst. The 2-propanethiolato ligands play a crucial role in stabilizing the iron centers and facilitating these reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological studies .
Comparación Con Compuestos Similares
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- can be compared with other similar compounds, such as:
Iron, hexacarbonylbis(mu-methanethiolato)di-, (Fe-Fe): This compound has methanethiolato ligands instead of 2-propanethiolato ligands.
Iron, hexacarbonylbis(mu-ethanethiolato)di-, (Fe-Fe): This compound has ethanethiolato ligands and shares similar properties with the 2-propanethiolato derivative but may have different catalytic activities.
Iron, hexacarbonylbis(mu-phenylthiolato)di-, (Fe-Fe): The presence of phenylthiolato ligands can significantly alter the electronic properties and reactivity of the compound.
The uniqueness of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- lies in its specific ligand environment, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
26411-94-9 |
|---|---|
Fórmula molecular |
C12H14Fe2O6S2-2 |
Peso molecular |
430.1 g/mol |
Nombre IUPAC |
carbon monoxide;iron;propane-2-thiolate |
InChI |
InChI=1S/2C3H8S.6CO.2Fe/c2*1-3(2)4;6*1-2;;/h2*3-4H,1-2H3;;;;;;;;/p-2 |
Clave InChI |
HXKIFFMFMUSTPT-UHFFFAOYSA-L |
SMILES canónico |
CC(C)[S-].CC(C)[S-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


